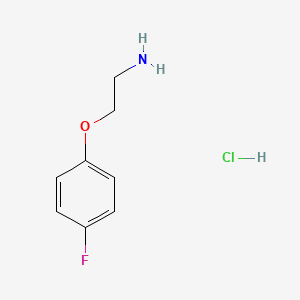

2-(4-Fluorophenoxy)ethanamine hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-(4-Fluorophenoxy)ethanamine hydrochloride typically involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-(4-fluorophenoxy)ethanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Analyse Chemischer Reaktionen

2-(4-Fluorophenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Role in Drug Synthesis

2-(4-Fluorophenoxy)ethanamine hydrochloride is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in reactions that produce compounds targeting neurological disorders. For instance, it has been utilized in the development of drugs aimed at treating conditions such as depression and anxiety by modulating neurotransmitter systems .

Case Study: Neurotransmitter Modulation

A study demonstrated that derivatives of this compound could selectively interact with serotonin receptors, leading to potential antidepressant effects. The synthesis of biased agonists from this compound has shown promise in enhancing therapeutic outcomes while minimizing side effects .

Neuroscience Research

Investigating Neurotransmitter Systems

The compound is extensively employed in neuroscience research to explore neurotransmitter systems, particularly serotonin and dopamine pathways. Its ability to bind selectively to receptor sites makes it a valuable tool for understanding the mechanisms underlying various mental health conditions .

Experimental Findings

Research has indicated that modifications to the compound can lead to increased binding affinity and selectivity for specific receptor subtypes. This selectivity is crucial for developing targeted therapies for psychiatric disorders .

Analytical Chemistry

Standard in Chromatography

In analytical chemistry, this compound serves as a standard in chromatographic methods. It aids in the quantification of related compounds within complex biological mixtures, thus facilitating drug development processes .

Data Table: Applications in Analytical Methods

| Analytical Method | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Standard for quantifying related compounds |

| Gas Chromatography (GC) | Reference material for method validation |

| Mass Spectrometry (MS) | Calibration standard for compound identification |

Biochemical Studies

Receptor Interaction Studies

The compound's interaction with various receptors provides insights into drug-receptor dynamics. It is instrumental in biochemical studies aimed at elucidating the effects of drugs on cellular signaling pathways .

Mechanism of Action

The mechanism involves binding to specific proteins and enzymes, influencing their activity. This property is particularly beneficial when exploring new therapeutic agents that target specific biochemical pathways.

Material Science

Development of New Materials

Beyond biological applications, this compound is also utilized in material science. Its chemical properties make it suitable for developing new materials with enhanced performance characteristics .

Applications Overview

- Chemical Reactivity: The compound can undergo oxidation and reduction reactions, making it versatile for synthesizing new materials.

- Functional Properties: It contributes specific chemical properties that can enhance material performance across various applications.

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

2-(4-Fluorophenoxy)ethanamine hydrochloride can be compared with other similar compounds, such as 2-(2-fluorophenoxy)ethanamine hydrochloride and 2-(3-fluorophenoxy)ethanamine hydrochloride. These compounds share similar structures but differ in the position of the fluorine atom on the phenyl ring. The position of the fluorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity .

Biologische Aktivität

2-(4-Fluorophenoxy)ethanamine hydrochloride, a compound with the CAS number 263409-81-0, has garnered attention in scientific research due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorophenol with ethylene oxide to yield 2-(4-fluorophenoxy)ethanol. This intermediate is subsequently reacted with ammonia or an amine to produce the desired compound, which is then converted into its hydrochloride salt through treatment with hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the fluorine atom enhances binding affinity and selectivity for specific proteins and enzymes. Notably, it has been shown to influence signaling pathways associated with neurotransmitter receptors, particularly serotonin receptors. The compound's ability to act as a biased agonist at these receptors suggests potential applications in treating psychiatric disorders .

Biological Activity and Research Findings

Research indicates that this compound exhibits various biological activities, including antimicrobial properties and effects on cellular signaling pathways. Below is a summary of key findings from recent studies:

Case Studies

- Antimicrobial Efficacy : In a study evaluating various substituted phenoxyethyl derivatives, this compound was found to possess significant antimicrobial activity against resistant strains of bacteria, outperforming traditional antibiotics in certain assays .

- Cytotoxic Effects in Cancer Models : A comprehensive evaluation using the THP-1 human monocytic leukemia cell line revealed that the compound induced significant cytotoxic effects at micromolar concentrations. Flow cytometry analysis indicated an increase in apoptotic markers such as cleaved caspase-3 and p53 expression levels .

- Neuropharmacological Potential : The compound's interaction with serotonin receptors has been extensively studied, revealing its potential as a therapeutic agent for mood disorders. Biased agonism at the 5-HT1A receptor was linked to antidepressant-like effects in animal models .

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds such as 2-(2-fluorophenoxy)ethanamine and 2-(3-fluorophenoxy)ethanamine. The position of the fluorine substituent significantly influences biological activity:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 2-(4-Fluorophenoxy)ethanamine HCl | 0.65 | Cytotoxicity against MCF-7 cells |

| 2-(2-Fluorophenoxy)ethanamine HCl | 1.20 | Moderate cytotoxicity |

| 2-(3-Fluorophenoxy)ethanamine HCl | 1.75 | Lower cytotoxicity |

Eigenschaften

IUPAC Name |

2-(4-fluorophenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCKPZWFWBNXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622157 | |

| Record name | 2-(4-Fluorophenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263409-81-0 | |

| Record name | Ethanamine, 2-(4-fluorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263409-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminoethoxy)-4-fluorobenzene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.